molecular formula C12H13F6NS B12109840 (3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine

(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine

Cat. No.: B12109840
M. Wt: 317.30 g/mol
InChI Key: BNRARGPHYAPFJR-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is a chemical compound with the molecular formula C12H13F6NS and a molecular weight of 317.29 g/mol . This compound is characterized by the presence of a fluorinated benzyl group and a pentafluoroethylsulfanyl-propyl group attached to an amine. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of (3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorinated Benzyl Intermediate:

    Preparation of the Pentafluoroethylsulfanyl-Propyl Intermediate:

    Coupling Reaction: The final step involves coupling the two intermediates through a nucleophilic substitution reaction to form the desired amine compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets. The fluorinated benzyl group and the pentafluoroethylsulfanyl-propyl group can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine can be compared with other fluorinated amines, such as:

    (3-Fluoro-benzyl)-(3-trifluoromethyl-propyl)-amine: This compound has a similar structure but with a trifluoromethyl group instead of a pentafluoroethylsulfanyl group.

    (3-Fluoro-benzyl)-(3-difluoromethyl-propyl)-amine: This compound has a difluoromethyl group, making it less fluorinated compared to the pentafluoroethylsulfanyl derivative.

The uniqueness of this compound lies in its higher degree of fluorination, which can impart different chemical and biological properties compared to its less fluorinated analogs .

Properties

Molecular Formula

C12H13F6NS

Molecular Weight

317.30 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine

InChI

InChI=1S/C12H13F6NS/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2

InChI Key

BNRARGPHYAPFJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCCSC(C(F)(F)F)(F)F

Origin of Product

United States

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